
Tryptanthrin
Übersicht
Beschreibung
Tryptanthrin (indolo [2,1-b]quinazolin-6,12-dione) is a natural indole quinazoline alkaloid that is isolated from Chinese medicinal plants such as Strobilanthes cusia, Polygonum tinctorium, and Isatis tinctorial . It exhibits a wide range of biological and pharmacological activities, including anti-tumor , anti-inflammatory , anti-tubercular , antimicrobial , and antiviral properties .
Synthesis Analysis
This compound was synthesized through a two-step reaction of oxidation and condensation in a one-pot method, with isatin and sodium hypochlorite as starting materials . The influence of sodium hypochlorite, acetonitrile dosage, oxidation reaction temperature, and reaction time on the yield of the target product during the reaction was investigated .
Molecular Structure Analysis
This compound is characterized by an indolo [2,1-b]quinazoline core .
Chemical Reactions Analysis
This compound was synthesized through a two-step reaction of oxidation and condensation in a one-pot method, with isatin and sodium hypochlorite as starting materials . The influence of sodium hypochlorite, acetonitrile dosage, oxidation reaction temperature, and reaction time on the yield of the target product during the reaction was investigated .
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Tryptanthrin wurde umfassend auf seine potente Antitumoraktivität untersucht . Es wurde bei der Therapie verschiedener Krebsarten eingesetzt . This compound-Derivate und deren Metallkomplexe haben vielversprechende Antitumoraktivitäten gezeigt . Zum Beispiel zeigte ein neuartiges this compound-Derivat, Verbindung C1, eine vielversprechende Hemmwirkung auf die A549-Zelllinie, eine Art nicht-kleinzelligen Lungenkrebs (NSCLC) .
Entzündungshemmende Eigenschaften
This compound ist für seine entzündungshemmenden Eigenschaften bekannt . Es kann als Inhibitor gegen COX-2, 5-LOX, NO-Synthase und PGE (2)-Expression wirken .
Antibakterielle Aktivität
This compound hat eine signifikante antibakterielle Aktivität gezeigt . Es ist einer der bioaktiven Bestandteile vieler traditioneller chinesischer Kräutermedizin .
Antifungal-Aktivität
This compound zeigt auch antifungale Eigenschaften . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer Antimykotika .
Antivirale Eigenschaften
This compound hat antivirale Eigenschaften gezeigt . Dies deutet auf eine mögliche Anwendung bei der Behandlung verschiedener Viruserkrankungen hin .
Antituberkulose-Aktivität
This compound hat eine antituberkulose Aktivität gezeigt . Dies deutet auf eine mögliche Anwendung bei der Behandlung von Tuberkulose hin .
Antiprotozoische und Antiparasitäre Aktivitäten
This compound hat antiprotozoische und antiparasitäre Aktivitäten gezeigt . Dies deutet auf eine mögliche Anwendung bei der Behandlung von Krankheiten hin, die durch Protozoen und Parasiten verursacht werden .
Anti-Angiogenese-Aktivität
Jüngste Studien haben gezeigt, dass this compound auch pharmakologische Anti-Angiogenese-Aktivitäten aufweist . Dies deutet auf eine mögliche Anwendung bei der Behandlung von Krankheiten im Zusammenhang mit der abnormalen Blutgefäßbildung hin .
Zusammenfassend lässt sich sagen, dass this compound ein natürlicher Alkaloid mit einem breiten Spektrum an biologischen Aktivitäten ist. Seine stabile Struktur, geringe Toxizität und Nebenwirkungen sowie die leichte Aufnahme durch den Dünndarm machen es zu einem aktuellen Forschungsschwerpunkt .
Wirkmechanismus
Target of Action
Tryptanthrin is a natural indole quinazoline alkaloid that has been found to exhibit a broad spectrum of biological activities . It has been reported to have various biological and pharmacological activities, including anti-microbial, anti-inflammatory, immunomodulatory, and anti-tumor effects It has been shown to have inhibitory effects on various human cancer cell lines .
Mode of Action
This compound interacts with its targets to induce a series of cellular changes. For instance, it has been shown to suppress the proliferation of murine myeloid leukemia cells in a dose- and time-dependent manner . Moreover, it has been found to induce apoptosis and autophagy in non-small cell lung cancer (NSCLC) cells .
Biochemical Pathways
This compound affects several biochemical pathways. In NSCLC cells, it has been shown to modulate the levels of Bcl2 family members, disrupt the mitochondrial membrane potential, suppress the expression of cyclin D1, and increase the expression of p21 . These changes lead to cell cycle arrest in the G2/M phase . Furthermore, this compound has been found to increase the transformation from LC3-I to LC3-II, suggesting the induction of autophagy .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of cell proliferation . For instance, in NSCLC cells, this compound has been shown to induce apoptosis, trigger autophagy, and inhibit cell proliferation . In murine myeloid leukemia cells, it has been found to cause cell cycle arrest and trigger cell differentiation .
Safety and Hazards
Zukünftige Richtungen
Tryptanthrin and its derivatives have shown promising results in inhibiting the proliferation of non-small cell lung cancer (NSCLC) cells, inducing cell apoptosis, and triggering autophagy . Moreover, this compound and this compound-6-Oxime have shown therapeutic effects in models of Rheumatoid Arthritis . These results suggest that this compound and its derivatives could be potential new directions for the pursuit of novel treatments for various diseases .
Eigenschaften
IUPAC Name |
indolo[2,1-b]quinazoline-6,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O2/c18-13-10-6-2-4-8-12(10)17-14(13)16-11-7-3-1-5-9(11)15(17)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQVWGVXDIPORV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=O)C3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157431 | |
| Record name | Tryptanthrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13220-57-0 | |
| Record name | Tryptanthrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13220-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptanthrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013220570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptanthrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tryptanthrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRYPTANTHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6E3F2U66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

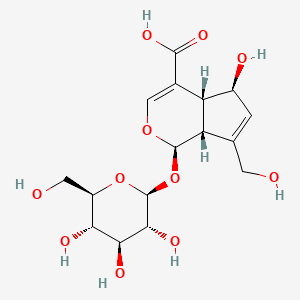
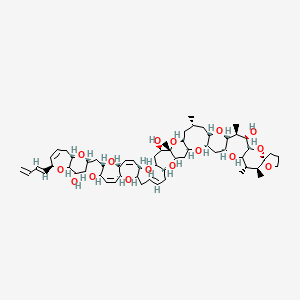
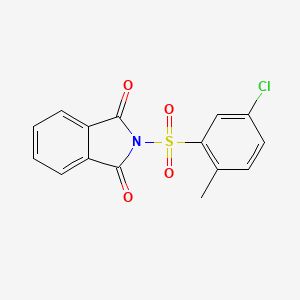
![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)
![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)
![8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1681530.png)
![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)

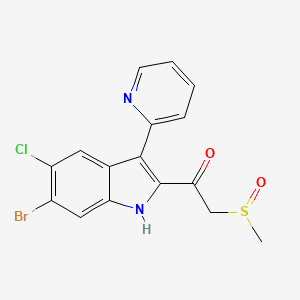
![2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1681536.png)
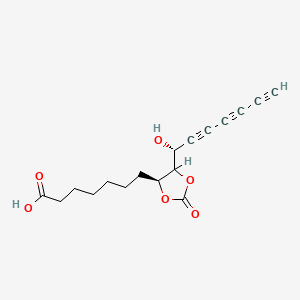
![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)
![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)
![2-(1-Acetyl-4-piperidinyl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-(1,1-dimethylethyl)-1-piperazinyl]-ethanone](/img/structure/B1681543.png)